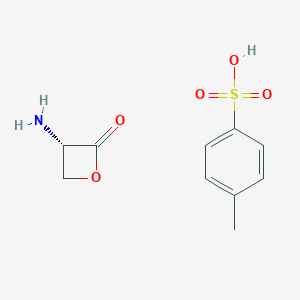
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
Übersicht
Beschreibung
P-Toluenesulfonic acid, also known as PTSA or tosylic acid, is an organic compound with the formula CH3C6H4SO3H . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .
Synthesis Analysis
P-Toluenesulfonic acid is prepared on an industrial scale by the sulfonation of toluene . It is used as a catalyst in various reactions, including esterification, reductive amination, and intermolecular coupling of the aromatic nucleus .Molecular Structure Analysis
The molecular structure of p-toluenesulfonic acid is tetrahedral at the sulfur atom . The study of its crystalline structure shows that it is monoclinic with P 2 1 / c space group .Chemical Reactions Analysis
P-Toluenesulfonic acid finds use in organic synthesis as an “organic-soluble” strong acid . It is used in reactions such as acetalization of an aldehyde, Fischer–Speier esterification, and transesterification reactions .Physical And Chemical Properties Analysis
P-Toluenesulfonic acid is a strong organic acid, about one million times stronger than benzoic acid . It is a solid and therefore is conveniently weighed and stored . It has a density of 1.24 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- Efficient Synthesis of Optically Active 3-amino-3-alkyl-2-oxetanones : An efficient two-step synthesis method for p-toluenesulfonic acid salts of optically active 3-amino-3-alkyl-2-oxetanones is reported. This method involves the cyclization of N-Boc-α-alkylserines under Mitsunobu reaction conditions followed by deprotection of the amino group with trifluoroacetic acid in the presence of anhydrous p-toluenesulfonic acid (Olma & Kudaj, 2005).
Chemical Reactions and Synthesis
Synthesis of Amino Acid Benzyl Ester p-toluenesulfonic Acids : Microwave-assisted synthesis of amino acid benzyl ester p-toluenesulfonic acids, involving reactions of amino acids with benzyl alcohol and p-toluenesulfonic acid, has been developed. This process is notable for its reduced reaction time and improved yield compared to conventional heating methods (Hong, 2009).
Facile Synthesis of Amino Acid Benzyl Ester p-toluenesulfonate Salts : A method for synthesizing amino acid benzyl ester p-toluenesulfonate salts using microwave irradiation is described. This approach offers simplicity, good yield, and purity, and has been extended to the synthesis of amino acid benzyl ester hydrochloride salts (Vasanthakumar, Patil, & Babu, 2004).
Catalysis and Chemical Applications
Application in Stereoselective Synthesis : A novel catalyst combining polyaniline with silver nitrate and p-toluenesulfonic acid has been used in the stereoselective synthesis of β-amino ketones. This showcases the utility of p-toluenesulfonic acid salt in facilitating environmentally friendly and efficient chemical reactions (Palaniappan & Rajender, 2010).
Electrochemical Applications : Research on polyaniline films electrodeposited on mild steel in aqueous p-toluenesulfonic acid solution indicates that these films can significantly reduce corrosion current, suggesting potential applications in corrosion protection (Camalet, Lacroix, Aeiyach, & Lacaze, 1998).
Safety And Hazards
P-Toluenesulfonic acid is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin, eyes, and clothing, not to breathe dust, and not to ingest .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPNSUJOZQROEQ-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](C(=O)O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575464 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt | |
CAS RN |
112839-95-9 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




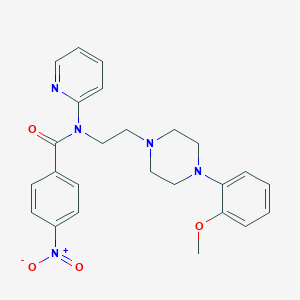
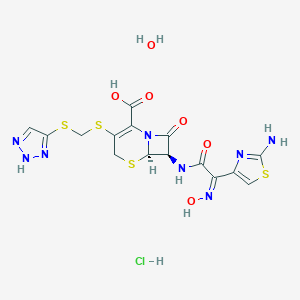
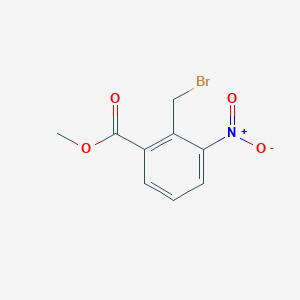

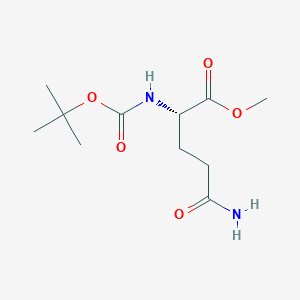
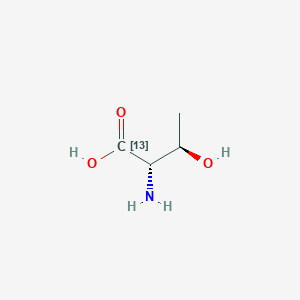
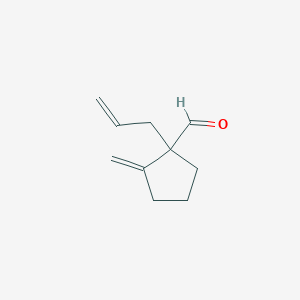
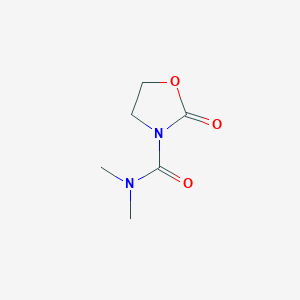
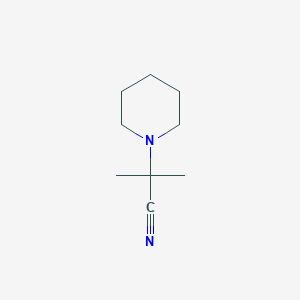
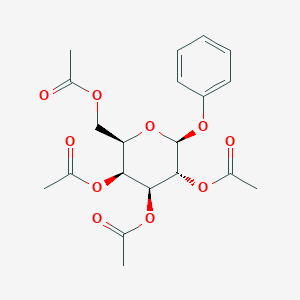


![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)